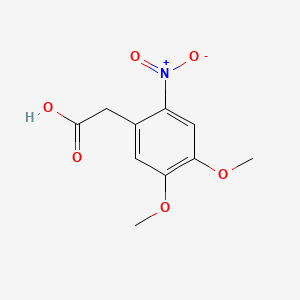

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636871. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-dimethoxy-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPMJFUEMVXUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297115 | |

| Record name | (4,5-Dimethoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659096 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73357-18-3 | |

| Record name | 73357-18-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,5-Dimethoxy-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,5-DIMETHOXY-2-NITRO-PHENYL)-ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable intermediate in pharmaceutical and fine chemical synthesis. The document is intended for an audience of researchers, chemists, and drug development professionals, offering field-proven insights into practical and efficient synthetic routes. We will explore the core chemical principles, provide detailed experimental protocols, and discuss the rationale behind methodological choices.

Introduction and Strategic Overview

This compound is a substituted phenylacetic acid derivative.[1][2] The presence of a nitro group ortho to the acetic acid moiety, combined with the electron-donating methoxy groups on the phenyl ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds, such as lactams and hydroxamic acids, through reductive cyclization.[1] These structural motifs are prevalent in many biologically active molecules, underscoring the importance of efficient and scalable access to this key building block.[1]

Two principal synthetic strategies emerge from the literature for the preparation of the target molecule. The optimal choice depends on factors such as starting material availability, desired scale, and process complexity.

-

Pathway A: Direct Electrophilic Nitration. This is the most direct and convergent approach, involving the regioselective nitration of the commercially available 3,4-dimethoxyphenylacetic acid (homoveratric acid).

-

Pathway B: Multi-step Synthesis from Veratraldehyde. A longer, more classical approach that begins with the nitration of the inexpensive bulk chemical veratraldehyde, followed by a one-carbon homologation of the aldehyde functional group to the required acetic acid side chain.

This guide will detail both pathways, with a primary recommendation for Pathway A due to its superior efficiency and atom economy.

Recommended Synthesis: Pathway A - Direct Nitration

The direct nitration of 3,4-dimethoxyphenylacetic acid is the preferred method for synthesizing this compound.[3] This pathway is efficient, typically proceeding in a single, high-yielding step.

Mechanistic Rationale and Regioselectivity

The core of this pathway is an electrophilic aromatic substitution (EAS) reaction.[4] The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by a stronger acid, typically sulfuric acid.[5][6][7]

Caption: Formation of the electrophilic nitronium ion.

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring. The two methoxy groups (-OCH₃) at positions 3 and 4 are strong activating groups and are ortho, para-directors. The acetic acid moiety (-CH₂COOH) is a weak deactivating group and is also an ortho, para-director.

-

The 4-methoxy group directs towards positions 3 (blocked) and 5.

-

The 3-methoxy group directs towards positions 2 and 4 (blocked).

-

The 1-acetic acid group directs towards positions 2 and 6.

The position C-2 is strongly activated by the ortho-methoxy group at C-3 and is also an ortho position relative to the acetic acid group. The C-6 position is only activated by the acetic acid group. The C-5 position is activated by the 4-methoxy group. The confluence of strong activation from the C-3 methoxy group and direction from the C-1 acetic acid group makes the C-2 position the most electronically favorable site for electrophilic attack by the nitronium ion. This results in a highly regioselective synthesis of the desired 2-nitro isomer.

Caption: Electrophilic aromatic substitution mechanism.

Experimental Protocol: Direct Nitration

This protocol is adapted from a standard literature procedure.[3] A thorough risk assessment should be conducted before commencing any chemical synthesis. Concentrated nitric acid is highly corrosive and a strong oxidizing agent.

Materials and Reagents:

-

3,4-Dimethoxyphenylacetic acid (Homoveratric acid)

-

Concentrated Nitric Acid (approx. 70%)

-

Ice water

-

Standard laboratory glassware

-

Magnetic stirrer and cooling bath (ice-water)

Procedure:

-

Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath for efficient cooling.

-

Carefully add concentrated nitric acid (500 ml for 0.25 mol of starting material) to the flask and begin stirring.

-

While maintaining the internal temperature at or below 30°C, add 3,4-dimethoxyphenylacetic acid (49.05 g, 0.25 mol) in small portions (batches) to the stirring nitric acid.

-

After the addition is complete, continue to stir the reaction mixture for an additional 15 minutes, ensuring the temperature is controlled with the cooling bath.

-

Prepare a large beaker with 1.5 liters of ice water.

-

Pour the reaction mixture slowly and carefully into the vigorously stirred ice water. A precipitate will form.

-

Collect the solid product by suction filtration (e.g., using a Büchner funnel).

-

Wash the filter cake thoroughly with cold water until the washings are neutral (test with pH paper).

-

Dry the product under vacuum to yield the final this compound.

Data Summary

| Parameter | Value | Reference |

| Starting Material | 3,4-Dimethoxyphenylacetic acid | [3][8][9] |

| Reagent | Concentrated Nitric Acid | [3] |

| Temperature | ≤ 30°C | [3] |

| Yield | 56.4 g (from 49.05 g starting material) | [3] |

| Melting Point | 209-211°C | [3] |

Alternative Synthesis: Pathway B - From Veratraldehyde

This pathway offers an alternative route using the readily available starting material, veratraldehyde.[10] It involves two main transformations: the nitration of the aromatic ring and the homologation of the aldehyde group.

Step 1: Nitration of Veratraldehyde

The first step is the nitration of veratraldehyde to produce 6-nitroveratraldehyde. This is a well-established procedure documented by Organic Syntheses, a highly reliable source for chemical preparations.[11]

Protocol: Synthesis of 6-Nitroveratraldehyde This product is known to be light-sensitive, and operations should be conducted while protecting the reaction and product from light where possible.[11][12]

-

In a flask equipped with a stirrer and situated in a water bath (15-20°C), place 350 ml of nitric acid (sp. gr. 1.4).

-

Slowly add crushed veratraldehyde (70 g, 0.42 mole) in small portions over approximately 1 hour.

-

Maintain the internal reaction temperature between 18°C and 22°C throughout the addition.

-

After addition is complete, stir for another 10 minutes.

-

Pour the reaction mixture into 4 liters of vigorously stirred cold water in an opaque container.

-

Filter the resulting precipitate, reslurry the cake with 2 liters of cold water, and filter again.

-

Dry the product carefully, as it is sensitive to heat and light. A vacuum oven at 50°C is suitable.

-

The crude product (yield: 73-79%) can be purified by recrystallization from 95% ethanol to yield pure 6-nitroveratraldehyde (m.p. 132-133°C).[11]

Step 2: Homologation of 6-Nitroveratraldehyde

Converting the aldehyde group of 6-nitroveratraldehyde into an acetic acid side chain requires a one-carbon homologation. Several classical organic chemistry methods can be considered for this transformation. The choice of method involves a trade-off between the number of steps, reagent toxicity, and overall yield.

Plausible Homologation Strategies:

-

Cyanide Route: This involves (a) reduction of the aldehyde to the corresponding alcohol (6-nitroveratryl alcohol), (b) conversion of the alcohol to a halide (e.g., 6-nitroveratryl chloride), (c) nucleophilic substitution with sodium or potassium cyanide to form the nitrile, and finally (d) hydrolysis of the nitrile to the carboxylic acid. This is a robust but lengthy process involving highly toxic cyanide salts.

-

Arndt-Eistert Synthesis: This classic homologation involves (a) oxidation of the aldehyde to the carboxylic acid (6-nitroveratric acid), (b) conversion to the acid chloride, (c) reaction with diazomethane to form a diazoketone, and (d) Wolff rearrangement in the presence of a nucleophile (like water) to form the homologous acid. This method avoids cyanides but uses diazomethane, which is explosive and toxic.

-

Wittig-type Reactions followed by Hydrolysis: Reaction of the aldehyde with a phosphonium ylide such as (carboethoxymethyl)triphenylphosphorane would yield an α,β-unsaturated ester. This could then be reduced and hydrolyzed to the desired product.

Given the options, a cyanide-based route, while hazardous, is often reliable for this type of transformation. A detailed protocol would need to be developed and optimized based on literature precedents for similar substrates.

Sources

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 3,4-Dimethoxyphenylacetic acid | 93-40-3 | FD12596 [biosynth.com]

- 9. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 6-Nitroveratraldehyde | 20357-25-9 [chemicalbook.com]

An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, often referred to as a derivative of homoveratric acid, is a pivotal organic compound, primarily recognized for its foundational role in the synthesis of photolabile "caging" agents. Its unique chemical architecture, featuring a 2-nitrobenzyl moiety enhanced by two electron-donating methoxy groups, makes it an indispensable tool in the controlled release of bioactive molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a particular focus on its utility in advanced research and drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application and handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 73357-18-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₆ | [1] |

| Molecular Weight | 241.20 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 209-211 °C | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 3,4-dimethoxyphenylacetic acid (homoveratric acid). This reaction leverages the principles of electrophilic aromatic substitution, where the regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.

Reaction Scheme

Caption: Generalized photorelease pathway for a DMNB-caged compound.

Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and cyclizes, ultimately leading to the cleavage of the bond to the "caged" molecule and its release, along with the formation of a 2-nitrosobenzaldehyde derivative.

Other Potential Applications

While the use in caging technology is predominant, nitrophenylacetic acids, in general, serve as versatile building blocks in organic synthesis. They are precursors for various heterocyclic compounds, and their derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and anticancer agents. [4]The nitro group can be readily reduced to an amine, which opens up a wide array of further chemical modifications.

Analytical Characterization

Confirmation of the identity and purity of synthesized this compound is crucial. The following are the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methylene protons of the acetic acid group, and the six protons of the two methoxy groups. The aromatic protons will appear as singlets due to their substitution pattern. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically ~170-180 ppm). The aromatic carbons will have chemical shifts determined by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carbonyl of the carboxylic acid, usually around 1700 cm⁻¹. [5]* Asymmetric and symmetric N-O stretches from the nitro group, typically appearing in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-O stretches from the methoxy groups and C-H stretches from the aromatic ring and the methylene group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 241. The fragmentation pattern would likely show losses of characteristic fragments such as the carboxylic acid group (-COOH, 45 Da) and methoxy groups (-OCH₃, 31 Da). [6][7]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. [1]* Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a cornerstone molecule for the construction of photolabile caging compounds, a technology that has revolutionized the study of dynamic biological systems. Its synthesis is straightforward, relying on fundamental principles of organic chemistry. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe use in the laboratory. As research continues to demand more sophisticated tools for controlling molecular function, the importance of this versatile building block is set to endure.

References

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Reddit. (2024, February 13). QUESTION please help. r/OrganicChemistry. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

PubChem. (n.d.). (4,5-Dimethoxy-2-nitro-phenyl)-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

BoroPharm Inc. (n.d.). This compound. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Khan Academy. (n.d.). Ortho-para directors I [Video]. Retrieved from [Link]

- Unknown. (n.d.).

- Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.

-

Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Liljenberg, M., Halldin Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of molecular modeling, 24(1), 15.

-

PrepChem.com. (n.d.). Synthesis of (a) 4,5-Dimethoxy-2-nitro-phenylacetic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). (4,5-dimethoxy-2-nitrophenyl)acetic acid, methyl ester. Wiley. Retrieved from [Link]

-

Frontiers Media. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

-

ResearchGate. (2023, November 15). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

National Institute of Standards and Technology. (n.d.). Acetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks. Retrieved from [Link]

-

Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 7). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4,5-Dimethoxy-2-nitroacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- J. Chem. Soc. (1965). Orientation in the Nitration of Trisubstituted Benzenes. 795-797.

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

PubMed. (2011). Regioselectivity in the nitration of dialkoxybenzenes. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). THE NITRATION OF PHENYLACETIC ACID. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Retrieved from [Link]

-

Azom. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Springer. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]

-

YouTube. (2023, June 17). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy [Video]. Retrieved from [Link]

-

ChemSrc. (2025, August 25). 3,4-Dimethoxyphenylacetic acid. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

-

CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1. (2015, February 5). 1. Methodology. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025, August 7). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. azooptics.com [azooptics.com]

- 3. [PDF] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Semantic Scholar [semanticscholar.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scienceready.com.au [scienceready.com.au]

An In-Depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid (CAS: 73357-18-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, a key organic compound with significant applications in modern chemical and biological research. With the CAS number 73357-18-3, this molecule is a cornerstone in the field of photolabile protecting groups, often referred to as "caged" compounds.[1] This guide will delve into its chemical and physical properties, provide a detailed synthesis protocol, and explore its primary application in the controlled release of bioactive molecules through photocleavage. Furthermore, it will cover the mechanistic underpinnings of its function and offer practical insights for its use in experimental settings.

Introduction

This compound, also known as 2-nitrohomoveratric acid, belongs to the family of ortho-nitrobenzyl derivatives.[2] These compounds are renowned for their ability to act as photolabile protecting groups (PPGs), which can be cleaved by light to release a protected molecule.[3] This property allows for precise spatial and temporal control over the activation of biological processes, making it an invaluable tool in fields such as neurobiology, cell biology, and pharmacology. The dimethoxy substituents on the phenyl ring modify the electronic properties of the chromophore, influencing its absorption spectrum and photolytic efficiency.[4][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 73357-18-3 | [2] |

| Molecular Formula | C₁₀H₁₁NO₆ | [2] |

| Molecular Weight | 241.20 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in many organic solvents. | |

| InChI | InChI=1S/C10H11NO6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13) | [2] |

| InChIKey | WJPMJFUEMVXUCV-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C=C(C(=C1)CC(=O)O)[O-])OC |

Synthesis

The synthesis of this compound is typically achieved through the nitration of a substituted phenylacetic acid precursor. The following protocol is a well-established method for its preparation.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.

Materials:

-

3,4-Dimethoxyphenylacetic acid

-

Concentrated nitric acid

-

Ice

-

Water

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, cool concentrated nitric acid.

-

Addition of Precursor: Slowly add 3,4-dimethoxyphenylacetic acid to the cooled nitric acid in portions, while maintaining a controlled temperature.

-

Reaction: Stir the mixture for a short period after the addition is complete, continuing to cool the reaction.

-

Work-up: Pour the reaction mixture onto a large volume of ice water to precipitate the product.

-

Purification: Collect the precipitate by suction filtration. Wash the solid with cold water until the filtrate is neutral. Dry the purified product.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy groups. The chemical shifts and coupling constants will be characteristic of the substitution pattern on the aromatic ring.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display resonances for all ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methoxy carbons.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[10][11][12][13]

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.

-

N-O stretch (nitro group): Strong, characteristic bands typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

C-O stretch (ethers and carboxylic acid): Bands in the 1300-1000 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Bands around 3000 cm⁻¹ and just below.

Application as a Photolabile Protecting Group

The primary and most significant application of this compound is in the synthesis of "caged" compounds.[1] This involves covalently attaching the 2-(4,5-dimethoxy-2-nitrophenyl)acetyl moiety to a functional group of a bioactive molecule, thereby rendering it temporarily inactive.

Mechanism of Photocleavage

The photocleavage of ortho-nitrobenzyl derivatives proceeds through a well-established intramolecular redox reaction upon absorption of UV light.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde … [ouci.dntb.gov.ua]

- 5. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. orgsyn.org [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Physicochemical Properties of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid. This compound, a key derivative of the 2-nitrobenzyl scaffold, is of significant interest to researchers in organic synthesis, chemical biology, and materials science due to its inherent photochemical lability. The 2-nitrobenzyl moiety is a foundational photoremovable protecting group (PPG), often termed a "caging" group, which allows for the light-induced release of a protected functional group—in this case, a carboxylic acid.[1][2][3] The inclusion of dimethoxy substituents on the aromatic ring is a strategic design choice intended to modulate the molecule's electronic and absorptive properties, typically shifting the activation wavelength to a more benign region and influencing the efficiency of photocleavage.[4]

This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed summary of the compound's identity, tabulated physicochemical data, a spectroscopic profile, and validated experimental protocols for its characterization. The causality behind experimental choices and the significance of these properties in practical applications are emphasized throughout.

Chemical Identity and Structure

Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers for this compound are detailed below, sourced from authoritative chemical databases.

-

IUPAC Name: this compound[5]

-

Synonyms: (4,5-Dimethoxy-2-nitro-phenyl)-acetic acid, 2-Nitrohomoveratric acid, 4,5-Dimethoxy-2-nitrophenylacetic acid[5][6]

-

SMILES: COC1=C(C=C(C(=C1)CC(=O)O)[O-])OC[5]

-

InChI Key: WJPMJFUEMVXUCV-UHFFFAOYSA-N[5]

The molecule's structure consists of a phenylacetic acid core. The phenyl ring is substituted at the 2-position with a nitro group (—NO₂), and at the 4- and 5-positions with methoxy groups (—OCH₃). This specific substitution pattern is critical to its function as a photoremovable protecting group.

Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and application in various experimental systems. The key physicochemical data for this compound are summarized in the table below.

| Property | Value / Description | Source(s) | Significance for Application |

| Molecular Weight | 241.20 g/mol | [5] | Essential for all stoichiometric calculations in synthesis and assays. |

| Appearance | Solid | [6][8] | Affects handling, weighing, and dissolution procedures. |

| Melting Point | Data not available in surveyed literature. | N/A | A sharp melting range is a primary indicator of sample purity. See Protocol 3.1 for determination. |

| Solubility | >36.2 µg/mL (at pH 7.4) | [5] | Critical for selecting appropriate solvents for reactions, purification (recrystallization), and biological assays. Solubility is expected to be higher in polar organic solvents like DMSO, DMF, and alcohols. |

| pKa | Data not available; estimated to be ~4.0-4.5. | N/A | The pKa determines the ionization state of the carboxylic acid at a given pH, which profoundly impacts its solubility, reactivity, and biological interactions. See Protocol 3.2 for determination. |

Methodologies for Physicochemical Characterization

To ensure scientific integrity, physical properties must be determined through validated experimental protocols. The following section details standard operating procedures for key characterizations and is preceded by a logical workflow diagram.

Workflow for Comprehensive Physicochemical Characterization

The following diagram illustrates a logical workflow for the identity, purity, and property confirmation of a newly synthesized or procured batch of this compound.

Caption: Workflow for Physicochemical Characterization.

Protocol 3.1: Melting Point Determination

-

Principle: The melting point is a sensitive indicator of purity. Impurities depress and broaden the melting range.

-

Methodology:

-

Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

-

Finely powder a small amount of the dry sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the apparatus.

-

Heat rapidly to approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts.

-

Report the melting point as the range T₁ – T₂. A pure compound should have a sharp range of < 2 °C.

-

Protocol 3.2: pKa Determination via Potentiometric Titration

-

Principle: The pKa is the pH at which the carboxylic acid is 50% ionized. This can be determined by finding the pH at the half-equivalence point of a titration with a strong base.

-

Methodology:

-

Accurately weigh approximately 25-50 mg of the compound and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water).

-

Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, 10.00).

-

Place the pH electrode in the sample solution and record the initial pH.

-

Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (identified by the steepest change in pH).

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point (Veq).

-

The pKa is equal to the pH of the solution when half of this volume (Veq/2) has been added.

-

Protocol 3.3: Semi-Quantitative Solubility Assessment

-

Principle: This protocol establishes an approximate solubility in various solvents, which is vital for designing subsequent experiments.

-

Methodology:

-

Place a precisely weighed amount (e.g., 1.0 mg) of the compound into separate, small vials.

-

To each vial, add a different solvent (e.g., Water, Ethanol, Dichloromethane, DMSO) in precise aliquots (e.g., 100 µL).

-

After each addition, cap the vial and vortex for 30-60 seconds.

-

Visually inspect for complete dissolution.

-

Continue adding aliquots until the solid is fully dissolved.

-

Calculate the approximate solubility in mg/mL. For example, if 1.0 mg dissolves in 500 µL (0.5 mL) of solvent, the solubility is approximately 2 mg/mL.

-

Spectroscopic Profile

Spectroscopy provides a fingerprint of the molecular structure, confirming its identity and providing insight into its electronic environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak data is proprietary, the expected ¹H NMR spectrum would feature distinct signals corresponding to:

-

Two singlets for the non-equivalent aromatic protons.

-

A singlet for the methylene (—CH₂—) protons adjacent to the carbonyl group.

-

Two singlets for the two distinct methoxy (—OCH₃) groups.

-

A broad singlet for the acidic carboxylic acid proton (—COOH), which is exchangeable with D₂O.

-

The ¹³C NMR would similarly show 10 distinct carbon signals corresponding to the unique carbon environments in the molecule.[5]

-

-

Infrared (IR) Spectroscopy: An FTIR spectrum, typically run as a KBr pellet, is expected to show characteristic absorption bands confirming key functional groups.[5]

-

~3200-2500 cm⁻¹ (broad): O—H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~1700 cm⁻¹ (strong): C=O carbonyl stretch of the carboxylic acid.

-

~1520 cm⁻¹ and ~1340 cm⁻¹ (strong): Asymmetric and symmetric N—O stretches of the nitro group, respectively.

-

~1600-1450 cm⁻¹: C=C stretches within the aromatic ring.

-

~1270 cm⁻¹ and ~1030 cm⁻¹: Asymmetric and symmetric C—O—C stretches of the methoxy groups.

-

-

UV-Visible Spectroscopy: The UV-Vis absorption profile is paramount to the compound's function as a PPG. The 2-nitrobenzyl chromophore typically absorbs in the UV-A range (320-400 nm).[9] The electron-donating methoxy groups are expected to induce a bathochromic (red) shift, moving the maximum absorption (λmax) to longer, less phototoxic wavelengths, which is a highly desirable feature for applications in biological systems.[4] Experimental determination of the λmax and molar extinction coefficient (ε) is essential for planning any photochemical experiments.

Significance in Research & Development

The physical properties of this compound are not merely academic data points; they are critical enablers of its primary application as a photoremovable protecting group.

-

Controlled Release: The core utility of this molecule is its ability to act as a "caged" acid.[1][3] Upon irradiation with light of the appropriate wavelength (determined by its UV-Vis spectrum), the 2-nitrobenzyl group undergoes a well-characterized intramolecular rearrangement, culminating in the cleavage of the benzylic C-O bond and the release of the free carboxylic acid. This process provides exquisite spatial and temporal control over pH changes or the delivery of a carboxylic acid-containing molecule in a system.

-

Wavelength Tuning: The dimethoxy substituents are not passive. As powerful electron-donating groups, they modulate the electronic structure of the nitroaromatic chromophore. This tuning shifts the absorption maximum towards the visible spectrum, allowing for cleavage with longer-wavelength light that is less damaging to cells and tissues and offers deeper penetration.[4]

-

Solubility and Formulation: The solubility profile (Protocol 3.3) directly informs its formulation for in vitro and in vivo studies. Its limited aqueous solubility, especially at low pH, necessitates the use of co-solvents like DMSO for stock solutions in cell-based assays.

-

Purity and Efficacy: The melting point and spectroscopic data are indispensable for verifying the purity of a synthetic batch. Impurities could act as photosensitizers or quenchers, leading to unpredictable and non-reproducible results in photochemical release experiments.

References

-

Pelliccioli, A. P., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 112(8), 4557–4616. [Link]

-

Camarero, J. A. (2004). Photocleavable Protecting Groups. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 2.4. [Link]

-

Pelliccioli, A. P., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - PubMed Central. [Link]

-

Singh, A., & Deiters, A. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]

-

Vanga, R. R., & Slanina, T. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal. [Link]

-

PubChem. (n.d.). (4,5-Dimethoxy-2-nitro-phenyl)-acetic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

BoroPharm Inc. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. (4,5-DIMETHOXY-2-NITRO-PHENYL)-ACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | BoroPharm Inc. [boropharm.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic Acid Derivatives in Photorelease Technology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise spatiotemporal control of biologically active molecules is a cornerstone of modern biological inquiry. "Caged" compounds, which are biologically inert molecules that can be activated by light, offer an unparalleled method for achieving this control.[1][2] This technical guide provides a comprehensive overview of the mechanism of action and application of compounds derived from this compound, a key photoremovable protecting group. We will delve into the fundamental photochemistry that governs the "uncaging" process, detail its practical application in neuroscience, provide validated experimental protocols, and discuss the critical parameters that ensure experimental success. This document is intended for researchers and drug development professionals seeking to leverage photorelease technology to dissect complex biological systems with high precision.

The Dawn of Optical Control: An Introduction to Caged Compounds

The concept of "caging" involves rendering a biologically active molecule inert by covalently attaching a photoremovable protecting group (PPG), often called a "caging chromophore".[2][3] This strategy is analogous to a prodrug, but with a crucial distinction: the activation trigger is not an enzyme, but a pulse of light.[4] This bio-orthogonal trigger allows researchers to control the release of the active molecule with exquisite spatial and temporal resolution, from whole tissues down to subcellular compartments like individual dendritic spines.[2][4][5]

The field was pioneered in the late 1970s with the development of caged ATP to study ion pumps.[4] Early work focused on chromophores based on the ortho-nitrobenzyl scaffold, a class of compounds known to undergo photochemical rearrangement.[1][6] The this compound moiety belongs to this foundational class, with modifications that enhance its photochemical properties for modern applications.

The DMNP Caging Group: Structure and Photochemical Advantages

The this compound molecule serves as a precursor for the DMNP (4,5-dimethoxy-2-nitrobenzyl) caging group. When this group is esterified to a biomolecule, such as the carboxyl group of the neurotransmitter glutamate, it effectively blocks its ability to bind to its receptor.

Caption: Structure of DMNP-caged L-glutamate.

The key features of the DMNP group are:

-

The ortho-Nitrobenzyl Core: This is the photo-responsive element. Upon absorption of a photon, the nitro group initiates a chemical reaction that leads to cleavage.

-

The 4,5-Dimethoxy Groups: These electron-donating groups are critical enhancements. They shift the molecule's absorption spectrum to longer wavelengths (closer to the visible spectrum) compared to the parent nitrobenzyl group.[7] This shift is advantageous as it reduces the potential for photodamage to biological tissue caused by higher-energy UV light. Furthermore, these substitutions significantly increase the two-photon absorption cross-section, making DMNP-caged compounds highly suitable for two-photon uncaging microscopy.[8][9]

The Core Mechanism of Action: A Step-by-Step Photorelease Cascade

The "uncaging" of a DMNP-protected molecule is a rapid photochemical reaction initiated by the absorption of light. The process can be dissected into several key steps, which occur on a timescale of microseconds to milliseconds.[4][10][11]

-

Photon Absorption (Femtoseconds): The process begins when the DMNP chromophore absorbs a photon. This can be achieved through single-photon absorption (typically using UV-A light, ~350-400 nm) or two-photon absorption (using pulsed infrared light, ~720 nm).[8][12] Two-photon excitation provides superior spatial confinement, allowing for activation within a diffraction-limited volume, which is ideal for subcellular targeting.[9][13]

-

Intramolecular Hydrogen Transfer (Picoseconds): The electronically excited nitro group is highly reactive. It rapidly abstracts a hydrogen atom from the adjacent benzylic carbon (the carbon linking the phenyl ring to the caged molecule).[11][14]

-

Formation of the Aci-Nitro Intermediate (Nanoseconds): This hydrogen transfer results in the formation of a transient intermediate known as an aci-nitro species.[10][11][14] This intermediate has a characteristic absorption spectrum around 400-420 nm and its decay is often monitored to determine the rate of the release reaction.[11]

-

Molecular Rearrangement and Release (Microseconds): The unstable aci-nitro intermediate undergoes a series of rapid rearrangements. While the exact pathway can vary depending on the solvent environment, it is generally accepted to proceed through a cyclic intermediate.[10][14] This rearrangement culminates in the cleavage of the ester bond, releasing the active biomolecule (e.g., glutamate) and the byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[11]

Caption: The photochemical release cascade of DMNP-caged compounds.

Key Photochemical Parameters

The efficiency and utility of a caged compound are defined by several quantitative parameters.

| Parameter | Definition | Typical Value for DMNP Derivatives | Importance |

| Absorption Max (λmax) | Wavelength of maximum light absorption. | ~350-360 nm (One-Photon) | Determines the optimal light source for uncaging. |

| Quantum Yield (Φ) | The probability that an absorbed photon will lead to a photoreaction.[15] | 0.4 - 0.7[11][14] | A higher quantum yield means more efficient release for a given amount of light, minimizing light exposure and potential phototoxicity. |

| Release Rate (k) | The rate constant for the release of the active molecule after the light pulse. | > 10,000 s⁻¹[4] | The release must be faster than the biological process being studied to accurately probe its kinetics. |

| Two-Photon Cross-Section (δ₂) | A measure of the efficiency of simultaneous two-photon absorption. | High, due to electron-donating groups | Essential for efficient two-photon uncaging with minimal laser power. |

Experimental Workflows & Protocols

The application of DMNP-caged compounds requires a specialized optical and physiological setup. The two primary modalities are one-photon and two-photon uncaging.

Workflow: Two-Photon Glutamate Uncaging on a Dendritic Spine

This workflow outlines a typical experiment to probe the function of a single synapse in a brain slice preparation.[16][17][18]

Caption: Experimental workflow for two-photon uncaging at a single synapse.

Protocol: Preparation of Solutions for Uncaging Experiments

Objective: To prepare artificial cerebrospinal fluid (ACSF) and the final working solution of the DMNP-caged compound for use in acute brain slice experiments.

Materials:

-

NaCl, KCl, NaH₂PO₄, MgCl₂, CaCl₂, NaHCO₃, Glucose, Na-pyruvate, Na-ascorbate

-

DMNP-caged compound (e.g., DMNP-caged glutamate)

-

High-purity water

-

Carbogen gas (95% O₂ / 5% CO₂)

-

pH meter and weighing balance

Methodology:

-

Prepare 1L of Stock ACSF:

-

In ~900 mL of high-purity water, dissolve the following salts to their final concentrations (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 1 MgCl₂, 2 CaCl₂, 26 NaHCO₃, 10 glucose.[19]

-

Continuously bubble the solution with carbogen gas for at least 15-20 minutes. This is critical for oxygenation and maintaining the correct pH (~7.4).

-

Add 3 mM Na-pyruvate and 1.3 mM Na-ascorbate. These act as cellular protectants during experiments.[19]

-

Adjust the final volume to 1L with high-purity water. The osmolarity should be ~300-310 mOsm.

-

Store the ACSF at 4°C and continuously bubble with carbogen.

-

-

Prepare the Working Caged Compound Solution:

-

Warning: Caged compounds are light-sensitive. Perform this step under dim or red light conditions.

-

Weigh the required amount of DMNP-caged glutamate to make a final bath concentration typically ranging from 2 mM to 5 mM. The exact concentration may require optimization.

-

In a separate, light-protected container, dissolve the caged compound in a small volume of the carbogenated ACSF prepared in Step 1.

-

Once fully dissolved, add this concentrated solution to the main ACSF reservoir that will be used for perfusion during the experiment.

-

Ensure the solution is well-mixed and continuously oxygenated. The stability of the caged compound at physiological pH should be confirmed, but most are stable for the several-hour duration of a typical experiment.[18][19]

-

Critical Considerations and Best Practices

-

Biological Inertness: The ideal caged compound should have no biological activity before photolysis. However, some caged glutamates, including nitro-indolinyl derivatives, have been shown to act as antagonists at GABA-A receptors.[20] This potential off-target effect must be considered when interpreting results, especially at high concentrations.

-

Phototoxicity: Both the uncaging light and the photolysis byproducts can be toxic to cells. It is crucial to use the minimum light power and duration necessary to evoke a physiological response. The nitrosobenzaldehyde byproduct can be reactive and potentially interfere with cellular processes.[11]

-

Calibration: For quantitative studies, it is essential to calibrate the amount of substance released per light pulse. This can be achieved by comparing the uncaging-evoked response to the response from a known concentration of the agonist or by using fluorescent indicators.

-

One- vs. Two-Photon: While one-photon uncaging is simpler to implement, it suffers from poor axial resolution, activating molecules throughout the light cone.[13] Two-photon uncaging provides highly localized activation, making it the gold standard for studying subcellular processes like synaptic function.[12][13][16][17]

Conclusion

Photorelease technology utilizing this compound and its derivatives represents a powerful and versatile tool in the arsenal of modern biologists and pharmacologists. The DMNP caging group offers favorable photochemical properties, particularly for two-photon applications, enabling researchers to manipulate biological systems with unprecedented precision. A thorough understanding of the underlying mechanism of action, combined with careful experimental design and execution, allows for the dissection of complex, dynamic processes that were previously intractable. As optical technologies and chemical probes continue to evolve, the ability to control life with light will undoubtedly unlock further secrets of cellular and systems biology.

References

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

-

Nerbonne, J. M. (1996). Caged compounds: tools for illuminating neuronal responses and connections. Current Opinion in Neurobiology, 6(3), 379–386. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119–191. [Link]

-

Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. Frontiers in Neuroscience, 2(1). [Link]

-

Il'ichev, Y. V., & Schwörer, M. A. (2001). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 123(45), 11149–11156. [Link]

-

Go, M. A., To, M. S., Stricker, C., Redman, S., Bachor, H.-A., & Daria, V. R. (2013). Four-dimensional multi-site photolysis of caged neurotransmitters. Frontiers in Cellular Neuroscience, 7. [Link]

-

Richers, M. T., Amatrudo, J. M., Dissing-Olesen, L., Kantevari, S., Tsetsenis, T., & Ellis-Davies, G. C. R. (2017). A chemist and biologist talk to each other about caged neurotransmitters. Journal of Neurophysiology, 117(4), 1731–1742. [Link]

-

Šolomek, T., Klán, P., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33–42. [Link]

-

Tang, C.-M. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience, Chapter 6, Unit 6.21. [Link]

-

Kleinhans, C., Kafitz, K. W., & Rose, C. R. (2018). MPM Imaging with UV Focal Glutamate Uncaging in Pyramidal Neurons. Journal of Visualized Experiments, (138), e57973. [Link]

-

Passlick, S., Graupner, M., Pielecka-Fortuna, J., Wójtowicz, T., & Wotjak, C. T. (2019). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Frontiers in Cellular Neuroscience, 13. [Link]

-

Tazerart, S., Mitchell, D. E., & Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Neural Circuits, 13. [Link]

-

Hartveit, E., & Zito, K. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Dendritic Spines (pp. 65–89). Humana Press. [Link]

-

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 11. [Link]

-

Wikipedia. (2023). Quantum yield. In Wikipedia. [Link]

-

Passlick, S., Kantevari, S., Müller, C., & Ofner, V. (2013). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Frontiers in Cellular Neuroscience, 7. [Link]

-

Matsuzaki, M., Hayama, T., Kasai, H., & Ellis-Davies, G. C. R. (2010). In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice. The Journal of Physiology, 588(1), 101–109. [Link]

-

Nikolenko, V., Papagiakoumou, E., & Emiliani, V. (2008). Holographic photolysis of caged neurotransmitters. Frontiers in Neuroscience, 2(1). [Link]

-

Grover, V. K., & Teyler, T. J. (1990). Blockade of GABAA receptors facilitates induction of NMDA receptor-independent long-term potentiation. Brain Research, 506(1), 1–5. [Link]

Sources

- 1. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nathan.instras.com [nathan.instras.com]

- 3. Optopharmacology [hellobio.com]

- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photolysis of caged neurotransmitters: theory and procedures for light delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caged compounds: tools for illuminating neuronal responses and connections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 9. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Four-dimensional multi-site photolysis of caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/B409927C [pubs.rsc.org]

- 15. Quantum yield - Wikipedia [en.wikipedia.org]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 17. Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines | Springer Nature Experiments [experiments.springernature.com]

- 18. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 19. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid in Biochemistry

This guide provides a comprehensive overview of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, a cornerstone of photoremovable protecting group chemistry. We will delve into its fundamental properties, the mechanism of its action, and its pivotal applications in modern biochemical and neuroscience research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of light to control biological processes with unparalleled precision.

Introduction: The Dawn of Spatiotemporal Control with "Caged" Compounds

In the intricate landscape of cellular signaling, understanding the precise timing and location of molecular events is paramount. Traditional methods of applying bioactive molecules, such as perfusion, often lack the temporal and spatial resolution required to dissect rapid and localized processes. The advent of "caged" compounds revolutionized this field by introducing a method to control cellular chemistry with light[1][2][3].

A caged compound is a biologically active molecule that has been chemically modified with a photolabile protecting group (PPG), rendering it inert.[4] This "cage" can be broken by a flash of light of a specific wavelength, releasing the active molecule in a process known as photolysis or "uncaging".[3][5] This technology allows researchers to introduce an inactive precursor into a biological system and then, with pinpoint accuracy in both space and time, release the active compound to elicit a biological response.[2] this compound is a key precursor for one of the most widely used and effective caging moieties in this domain.

The 2-(4,5-Dimethoxy-2-nitrophenyl)acetyl Moiety: Structure and Photochemical Properties

The photolabile group derived from this compound, often referred to as DMNPE or simply the dimethoxy-nitrobenzyl group, belongs to the broader class of 2-nitrobenzyl compounds.[6][7][8][9] Its structure is characterized by a benzene ring substituted with a nitro group and two methoxy groups.

The two methoxy groups are electron-donating and serve a crucial purpose: they shift the absorption maximum of the molecule to longer, less phototoxic wavelengths (typically around 350 nm) compared to the parent 2-nitrobenzyl group.[10] This is a critical feature for applications in living cells, as prolonged exposure to short-wavelength UV light can be damaging.

| Property | Value | Significance in Application |

| Typical Absorption Max (λmax) | ~350 nm | Allows for uncaging with near-UV light, reducing cellular phototoxicity compared to shorter UV wavelengths. |

| Quantum Yield (Φ) | Varies by caged molecule | Represents the efficiency of photolysis; a higher quantum yield means more active molecule is released per photon absorbed. |

| Photochemical Byproduct | 4,5-dimethoxy-2-nitrosobenzaldehyde | Generally considered biologically inert at the concentrations produced during typical experiments. |

The Uncaging Mechanism: A Light-Induced Molecular Transformation

The photolysis of 2-nitrobenzyl-based caged compounds is a well-studied photochemical reaction.[6][7][8][9][11] Upon absorption of a photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of a transient aci-nitro intermediate.[6][7][8] This intermediate then proceeds through a series of rapid rearrangements, ultimately cleaving the bond to the protected molecule and releasing it in its active form. The process also generates a 2-nitrosobenzaldehyde byproduct.[6][9]

The entire process is very rapid, often occurring on the microsecond to millisecond timescale, which is fast enough to study many biological processes, including synaptic transmission.[1]

Caption: Workflow of the photochemical release of a bioactive molecule.

Key Applications in Biochemistry and Neuroscience

The DMNPE moiety and its derivatives have been instrumental in caging a wide array of bioactive molecules. Below are some of the most impactful applications.

Caged Neurotransmitters: Mapping the Brain in Action

Perhaps the most widespread application is in the caging of neurotransmitters, particularly the excitatory neurotransmitter glutamate.[1][12][13] "Caged glutamate" allows neuroscientists to mimic synaptic transmission with incredible precision.[14][15] By releasing glutamate at specific dendritic spines or neuronal cell bodies, researchers can map neural circuits, study synaptic plasticity, and investigate the integration of signals within a neuron.[13][16][17]

Why it's transformative:

-

High Spatial Resolution: Light can be focused onto spots as small as a single dendritic spine, allowing for the study of individual synapses.[15]

-

High Temporal Resolution: The rapid release of neurotransmitter mimics the natural speed of synaptic transmission.[1]

-

Versatility: This technique has been used to study long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.[13][18]

Caged ATP: Fueling Cellular Processes on Demand

Adenosine triphosphate (ATP) is the primary energy currency of the cell, but it also acts as an important signaling molecule, activating P2X and P2Y receptors.[19][20] NPE-caged ATP, a closely related compound, allows for the controlled release of ATP both inside and outside of cells.[1][3][20] This has been used to study a vast range of ATP-dependent processes, including:

-

Ion channel gating: Directly activating ATP-gated channels.[3]

-

Muscle contraction: Initiating the power stroke in motor proteins.

-

Purinergic signaling: Investigating the role of extracellular ATP in cell-to-cell communication.[19]

Caged Second Messengers and Other Molecules

The utility of this caging strategy extends to other critical signaling molecules, such as:

-

Cyclic nucleotides (cAMP, cGMP): Studying their role in intracellular signaling cascades.[3]

-

Inositol trisphosphate (IP3): Triggering the release of calcium from intracellular stores.[1]

-

Calcium ions (Ca2+): Directly elevating intracellular calcium concentrations to study its myriad downstream effects.[1]

Experimental Design and Protocols

Implementing a caged compound experiment requires careful consideration of the light source, optical path, and biological preparation.

Generalized Experimental Workflow

Caption: A typical experimental workflow for using caged compounds.

Step-by-Step Protocol: Uncaging Glutamate in a Brain Slice

This protocol provides a general framework. Specific parameters must be optimized for each experimental setup.

-

Preparation of Solutions:

-

Prepare a stock solution of DMNPE-caged glutamate (e.g., 50 mM in a suitable buffer).

-

Prepare artificial cerebrospinal fluid (aCSF) for maintaining the brain slice.

-

-

Biological Preparation:

-

Prepare acute brain slices from the desired brain region (e.g., hippocampus).

-

Transfer the slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.

-

-

Loading the Caged Compound:

-

Add the caged glutamate to the perfusion aCSF to a final concentration of 200-500 µM.

-

Allow the slice to incubate for at least 15-20 minutes to ensure penetration of the compound into the tissue.

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp recording from a neuron of interest to monitor its electrical activity.

-

-

Photostimulation:

-

Using the microscope optics, focus a UV light source (e.g., a 355 nm laser) to a small spot over a dendritic region of the patched neuron.

-

Deliver a short pulse of light (e.g., 1-5 ms). The duration and power of the pulse will determine the amount of glutamate released and must be calibrated.[15]

-

-

Data Acquisition:

-

Record the resulting excitatory postsynaptic current (EPSC) or potential (EPSP) in the neuron.

-

Analyze the amplitude, kinetics, and other properties of the response.

-

Advanced Techniques: Two-Photon Uncaging

A significant advancement in the field is the use of two-photon (2P) excitation for uncaging.[4][14][21] In 2P uncaging, the caging group absorbs two lower-energy (longer wavelength, typically infrared) photons simultaneously to achieve the same excited state as absorbing one high-energy UV photon.

Advantages of 2P Uncaging:

-

Reduced Light Scattering: Longer wavelength light penetrates deeper into tissue with less scattering, allowing for experiments in more intact preparations.[14]

-

Intrinsic 3D Resolution: Excitation is confined to the focal point of the laser, providing sub-femtoliter spatial resolution without the need for a pinhole.[1][4]

-

Lower Phototoxicity: The use of infrared light and the confinement of excitation to a tiny volume significantly reduces photodamage to the surrounding tissue.[14]

While the parent DMNPE group has a low two-photon cross-section, related nitroindolinyl-based cages (like MNI-glutamate) have been specifically developed for efficient two-photon uncaging and are now widely used.[1][4][15]

Conclusion: A Powerful Tool with a Bright Future

This compound and the photolabile protecting groups derived from it have provided biochemists and neuroscientists with an indispensable tool. The ability to control the release of virtually any bioactive molecule with the precision of light has led to profound discoveries in cellular signaling, synaptic function, and the organization of neural circuits. As light delivery technologies and the design of new photolabile groups continue to advance, the applications of this powerful chemical principle are set to expand even further, illuminating more of the intricate chemistry of life.

References

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(39), 12847–12858. [Link]

-

Šolomek, T., Klán, P., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(39), 12847-12858. [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]

-

Wirz, J., & Klán, P. (2001). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of theaci-Nitro Tautomer. Helvetica Chimica Acta, 84(6), 1441-1458. [Link]

-

Blanc, A., Bochet, C. G., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. [Link]

-

Jakkampudi, S., & Ellis-Davies, G. C. (2018). Caged Compounds for Two-Photon Uncaging. In Methods in Molecular Biology (Vol. 1796, pp. 241-255). [Link]

-

Trigo, F. F., Papageorgiou, G., & Ogden, D. (2015). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses. Frontiers in Cellular Neuroscience, 9, 45. [Link]

-

Lerner, C., Mulligan, S. J., & Deiters, A. (2012). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Israel Journal of Chemistry, 52(8-9), 684-703. [Link]

-

McCray, J. A., & Trentham, D. R. (1989). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in Neurosciences, 12(2), 54-59. [Link]

-

Denk, W. (1994). Chemical two-photon uncaging: A novel approach to mapping glutamate receptors. Proceedings of the National Academy of Sciences, 91(14), 6629-6633. [Link]

-

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2019(1), pdb.prot101683. [Link]

-

Wang, S. S.-H., & Khiroug, L. (2006). Photolysis of caged neurotransmitters: theory and procedures for light delivery. Current Protocols in Neuroscience, Chapter 6, Unit 6.21. [Link]

-

Woehler, A., & Ponimaskin, E. (2009). P2Y1 receptor activation by photolysis of caged ATP enhances neuronal network activity in the developing olfactory bulb. BMC Neuroscience, 10, 11. [Link]

-

Araya, R. (2019). Two-Photon Uncaging of Caged Neurotransmitters. Frontiers in Synaptic Neuroscience, 11, 23. [Link]

-

Zito, K., & Scheuss, V. (2013). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. In Methods in Molecular Biology (Vol. 1017, pp. 145-156). [Link]

-

Nikolenko, V., Watson, B. O., Araya, R., Woodruff, A., Peterka, D. S., & Yuste, R. (2008). Holographic photolysis of caged neurotransmitters. Frontiers in Neural Circuits, 2, 5. [Link]

-

Dodt, H. U., Eder, M., Schierloh, A., & Zieglgänsberger, W. (2002). Optical release of caged glutamate for stimulation of neurons in the in vitro slice preparation. Journal of Neuroscience Methods, 113(2), 151-161. [Link]

-

Creative Biolabs. (n.d.). Photolysis of Caged Glutamate for Use in the Central Nervous System. [Link]

-

Jena Bioscience. (n.d.). NPE-caged-ATP. [Link]

-

Kleinhans, C., Kafitz, K. W., & Rose, C. R. (2014). Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons. Journal of Visualized Experiments, (87), 52038. [Link]

-

Oluoch, F., & Sorto, R. (2018). Blue and Green Light Responsive Caged Glutamate. Molecules, 23(8), 2056. [Link]

-

Amatrudo, J. M., Olson, J. P., & Ellis-Davies, G. C. R. (2017). Two-color, one-photon uncaging of glutamate and GABA. PLoS ONE, 12(11), e0187902. [Link]

-

Passlick, S., He, K. W., & Rose, C. R. (2018). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Frontiers in Cellular Neuroscience, 12, 11. [Link]

-

BoroPharm Inc. (n.d.). This compound. [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 4,5-Dimethoxy-2-nitro-phenylacetic acid. [Link]

-

Fişek, M., & Karschin, A. (2012). Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Frontiers in Molecular Neuroscience, 5, 8. [Link]

-